Cycloheptane, (1-methylethylidene)-
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Overview
Description
ISO-PROPYLIDENECYCLOHEPTANE is an organic compound with the molecular formula C10H18. It is a cycloalkane derivative, specifically a cycloheptane with an isopropylidene substituent. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISO-PROPYLIDENECYCLOHEPTANE typically involves the alkylation of cycloheptane. One common method is the Friedel-Crafts alkylation, where cycloheptane reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of ISO-PROPYLIDENECYCLOHEPTANE may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
ISO-PROPYLIDENECYCLOHEPTANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the isopropylidene group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cycloheptanes.
Scientific Research Applications
ISO-PROPYLIDENECYCLOHEPTANE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ISO-PROPYLIDENECYCLOHEPTANE involves its interaction with various molecular targets. The isopropylidene group can participate in hydrophobic interactions, while the cycloheptane ring can provide structural stability. These interactions can influence the compound’s reactivity and binding affinity with other molecules, affecting its overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Cycloheptane: A simple cycloalkane with a seven-membered ring.
Isopropylcyclohexane: A cyclohexane ring with an isopropyl substituent.
Cycloheptanone: A cycloheptane ring with a ketone functional group.
Uniqueness
ISO-PROPYLIDENECYCLOHEPTANE is unique due to the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This structural feature allows for specific interactions and applications that are not possible with other cycloalkanes or their derivatives.
Properties
CAS No. |
7087-36-7 |
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Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
propan-2-ylidenecycloheptane |
InChI |
InChI=1S/C10H18/c1-9(2)10-7-5-3-4-6-8-10/h3-8H2,1-2H3 |
InChI Key |
ZFNODGQTFJVUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCCC1)C |
Origin of Product |
United States |
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